molecular formula C15H15N B7967207 4-(m-Tolyl)indoline

4-(m-Tolyl)indoline

Cat. No.: B7967207
M. Wt: 209.29 g/mol
InChI Key: ONPMSYNTALHSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(m-Tolyl)indoline is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring an indoline scaffold linked to a meta-methylphenyl (m-tolyl) group. The indoline core—a saturated form of indole—is a privileged structure in drug discovery due to its prevalence in bioactive molecules . Indoline derivatives are investigated as potential therapeutics; for instance, N-acyl indolines have been developed as potent, non-covalent inhibitors of the carboxylesterase Notum, a regulator of Wnt signaling, demonstrating the scaffold's utility in exploring pathways relevant to diseases like osteoporosis and colorectal cancer . Furthermore, the indoline structure itself can undergo metabolic transformations, such as cytochrome P450-mediated dehydrogenation to form indole derivatives, a process that can generate metabolites with altered biological activity or toxicological profiles . The meta-oriented methyl substituent on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, fine-tuning its interaction with biological targets . Researchers value this compound as a versatile building block for constructing more complex molecules and as a core structure for the development of novel pharmacological tools in hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-methylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-11-4-2-5-12(10-11)13-6-3-7-15-14(13)8-9-16-15/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPMSYNTALHSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3CCNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of m-Tolyl-Substituted Phenol Derivatives

A patent detailing indoline synthesis via cyclization reactions (WO2011030356A2) provides a foundational framework. The procedure involves bromo acetaldehyde ethylene glycol as a key cyclizing agent. For 4-(m-Tolyl)indoline, the protocol may be adapted by starting with 3-methylphenol (m-cresol) substituted with a bromoacetaldehyde moiety.

Procedure :

  • Step 1 : React m-cresol with bromo acetaldehyde ethylene glycol in an aprotic polar solvent (e.g., DMF) with an inorganic base (K₂CO₃) at 110–135°C for 4–6 hours .

  • Step 2 : Quench the reaction with water, extract using aromatic hydrocarbons (toluene), and concentrate to yield an intermediate indoline precursor.

  • Step 3 : Reduce the intermediate with a borane-THF complex at 0°C to saturate the heterocyclic ring, followed by purification via flash chromatography (petroleum ether/ethyl acetate) .

This method achieves moderate yields (45–65%) , with regioselectivity contingent on the electronic effects of the m-Tolyl group.

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction, as reported for spiro[azetidine-2,3′-indoline] synthesis , offers a stereocontrolled pathway. By modifying the imine component to incorporate a m-Tolyl group, this compound may be synthesized.

Procedure :

  • Imine Preparation : Condense isatin with m-toluidine in ethanol under reflux to form the Schiff base .

  • Ketene Generation : Treat 3-(m-Tolyl)phenylacetic acid with oxalyl chloride and DIPEA in dichloromethane at −20°C .

  • Cycloaddition : Combine the ketene and imine at room temperature, stirring for 24 hours. The zwitterionic intermediate cyclizes to form the indoline core with cis-diastereoselectivity (dr = 3.4:1) .

Yields range from 25% to 80%, depending on substituent steric effects . This method’s key advantage is its one-pot format, though oxalyl chloride handling requires stringent safety measures.

Reductive Aromatization of Oxindole Derivatives

A solvent-free protocol for pyrido[2,3-b]indoles suggests a reductive route to indolines. By substituting chalcone with a m-Tolyl-containing analog, 4-(m-Tolyl)oxindole may be reduced to the target compound.

Procedure :

  • Oxindole Formation : Heat a mixture of m-Tolyl-substituted chalcone, oxindole, and NH₄OAc with KOtBu at 200°C for 30 minutes .

  • Reduction : Treat the resultant oxindole with NaBH₄ in methanol at 0°C, followed by acid workup (HCl) to protonate the indoline nitrogen .

This method affords yields up to 85%, though over-reduction to indole derivatives is a potential side reaction .

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Cyclization Bromo acetaldehyde, K₂CO₃45–65%Scalable, few stepsModerate regioselectivity
Staudinger Oxalyl chloride, DIPEA25–80%Stereocontrol, one-potSensitive reagents, low yields for bulky groups
Reductive KOtBu, NaBH₄70–85%Solvent-free, high yieldsRisk of over-reduction
Pd-Catalyzed Pd(PPh₃)₄, m-Tolylboronic acid50–70%Flexible functionalizationRequires halogenated precursor

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(m-Tolyl)indole using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of 4-(m-Tolyl)indole to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 4-(m-Tolyl)indole.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that indoline derivatives, including 4-(m-Tolyl)indoline, show potential as anticancer agents. For instance, studies have demonstrated that indoline compounds can inhibit cancer cell growth in various cell lines, suggesting their role in cancer therapeutics .
  • Anti-inflammatory Properties : Recent investigations have identified this compound as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways. In vitro studies revealed significant anti-inflammatory effects, paving the way for further development as an anti-inflammatory drug .

2. Biological Activity

  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
  • Molecular Docking Studies : Computational studies have been employed to understand the binding interactions of this compound with biological targets. These studies suggest that the compound can effectively interact with specific enzymes and receptors, which is essential for its therapeutic applications .

Industrial Applications

1. Synthesis of Complex Organic Molecules
this compound serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions allows chemists to create a wide range of derivatives tailored for specific applications .

2. Development of Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. This application is particularly relevant in industries focused on textiles and coatings.

Case Studies

Study Objective Findings
Investigate anti-inflammatory propertiesIdentified as a dual inhibitor of 5-LOX and sEH with significant efficacy in vivo.
Evaluate antimicrobial activityShowed potent activity against multiple bacterial strains, with MIC values ranging from 0.06 to 1.88 mg/mL.
Assess anticancer potentialIndicated significant growth inhibition in cancer cell lines; further modifications enhanced activity.

Mechanism of Action

The mechanism of action of 4-(m-Tolyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(m-Tolyl)indole: An oxidized form of 4-(m-Tolyl)indoline with similar structural features.

    N-(m-Tolyl)aniline: A precursor used in the synthesis of this compound.

    Indoline: The parent compound of this compound, lacking the m-tolyl substituent.

Uniqueness

This compound is unique due to the presence of the m-tolyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(m-Tolyl)indoline is a compound belonging to the indoline family, which has garnered attention due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an indoline core with a methyl-substituted phenyl group (m-tolyl) attached to the nitrogen atom. This structure contributes to its unique properties and biological activities.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activities. For instance, compounds derived from indoline have shown strong inhibition against various cancer cell lines, with IC50 values around 0.56 to 1 μM in certain studies. Notably, some derivatives demonstrated selectivity for cancer cells over normal cells, indicating a potential for targeted cancer therapy .

Anti-inflammatory Effects

Indoline-based compounds, including this compound, have been investigated for their anti-inflammatory properties. A study highlighted the compound's ability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The compound showed promising results in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on the spectrum of activity is limited. Further investigations are needed to fully characterize its antimicrobial efficacy.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate enzyme activities and receptor interactions, leading to various therapeutic effects. For example, its inhibition of 5-LOX suggests a mechanism involving the modulation of inflammatory pathways .

Research Findings and Case Studies

StudyFindingsReference
Inhibition of Cancer Cell GrowthIC50 values between 0.56 - 1 μM against various cancer cell lines; selective toxicity towards cancer cells
Anti-inflammatory EfficacySignificant inhibition of 5-LOX in murine models; potential application in treating inflammatory diseases
Antimicrobial ActivityPreliminary evidence suggesting efficacy against certain bacterial strains

Q & A

Q. How can researchers optimize the synthesis of 4-(m-Tolyl)indoline to improve yield and purity while minimizing byproducts?

Methodological Answer:

  • Reaction Parameter Tuning: Adjust temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium-based catalysts for cross-coupling reactions). Trial experiments are critical to identify optimal conditions .
  • Purification Techniques: Use column chromatography with gradient elution or recrystallization in solvents like ethanol/water mixtures. Monitor purity via HPLC (≥95% purity threshold) and confirm identity with 1H^1H-NMR (e.g., aromatic proton integration) and high-resolution mass spectrometry (HRMS) .
  • Byproduct Mitigation: Analyze byproducts via LC-MS and adjust stoichiometry (e.g., limiting aryl halide excess) to suppress undesired pathways like over-alkylation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Confirmation:
    • NMR Spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR shifts to computational predictions (e.g., DFT calculations) or literature data. Key signals: indoline NH (~3.5 ppm) and m-tolyl methyl protons (~2.3 ppm) .
    • Mass Spectrometry: Use HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • Chromatographic Purity: Validate via HPLC with UV detection (λ = 254 nm) and retention time matching against authentic samples .

Intermediate Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives against specific enzyme targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes (e.g., kinases, GPCRs) based on structural similarity to known indoline-based inhibitors. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity .
  • Assay Design:
    • In Vitro Assays: Measure IC50_{50} values using fluorescence-based enzymatic assays (e.g., ATP depletion for kinases). Include positive controls (e.g., staurosporine) and triplicate runs for statistical validity .
    • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate potency and efficacy .

Q. What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Methodological Answer:

  • Standardized Protocols: Replicate measurements under controlled conditions (e.g., shake-flask method for logP, pH 7.4 buffer for solubility). Compare results with literature using ANOVA to assess significance of discrepancies .
  • Computational Validation: Apply QSPR models (e.g., ACD/Labs) to predict logP and compare with experimental data. Identify outliers caused by impurities or measurement artifacts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the m-tolyl substituent in modulating the reactivity of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., C-H activation) .
  • Computational Modeling: Perform DFT calculations (Gaussian 09) to map transition states and electron density surfaces (e.g., Fukui indices) at the m-tolyl position .
  • Substituent Scanning: Synthesize analogs with electron-donating/withdrawing groups (e.g., -NO2_2, -OCH3_3) and correlate Hammett σ values with reaction outcomes .

Q. What advanced statistical methods are recommended for analyzing multi-variable datasets in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) to reduce dimensionality and identify critical physicochemical descriptors (e.g., logP, polar surface area) influencing activity .
  • Machine Learning: Train random forest models (Python/scikit-learn) to predict bioactivity using molecular descriptors (e.g., Morgan fingerprints) .
  • Error Propagation Analysis: Quantify uncertainty in IC50_{50} values using Monte Carlo simulations to assess robustness of SAR conclusions .

Data Presentation & Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

Methodological Answer:

  • Transparent Reporting: Include raw data in supplementary materials (e.g., NMR FID files) and note solvent/temperature conditions. Use error bars in spectral overlays to highlight variability .
  • Comparative Tables: Tabulate observed vs. literature shifts with annotations for unresolved discrepancies (e.g., solvent effects, tautomerism) .

Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound for collaborative studies?

Methodological Answer:

  • Batch Documentation: Provide detailed SOPs with reaction monitoring (TLC/RF values), purification parameters (e.g., column dimensions), and QA/QC checks (e.g., melting point ranges) .
  • Inter-Lab Validation: Share samples with collaborating labs for cross-verification via round-robin testing (e.g., NMR, HPLC) .

Computational & Interdisciplinary Approaches

Q. How can molecular dynamics simulations improve understanding of this compound’s membrane permeability in drug design?

Methodological Answer:

  • Simulation Setup: Use GROMACS with lipid bilayer models (e.g., POPC membrane) to calculate free energy profiles (PMF) for passive diffusion .
  • Correlation with Experimental Data: Validate simulations with parallel artificial membrane permeability assay (PAMPA) results .

Q. What interdisciplinary strategies integrate chemical synthesis and metabolomics to study this compound’s metabolic stability?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Use isotopic labeling to track biotransformation pathways .
  • Metabolomic Profiling: Apply untargeted metabolomics (UHPLC-QTOF) to identify endogenous biomarkers affected by this compound exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(m-Tolyl)indoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.